N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-4-19-6-8-20(9-7-19)28(33)25-17-31(26-15-14-23(35-3)16-24(26)29(25)34)18-27(32)30-21-10-12-22(13-11-21)36-5-2/h6-17H,4-5,18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPQVBWKCHZAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also referred to by its CAS number 902292-48-2, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 484.5 g/mol. The structure features a quinoline core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 902292-48-2 |
| Molecular Weight | 484.5 g/mol |
| Molecular Formula | C29H28N2O5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research involving derivatives of quinoline has shown promising results against various cancer cell lines.
The anticancer activity is primarily attributed to the activation of apoptotic pathways. In particular, studies have demonstrated that compounds can significantly increase the levels of active Caspase proteins, which are crucial for apoptosis.
For example, in experiments comparing various quinoline derivatives, one compound exhibited a 7.45-fold increase in active Caspase 3 levels compared to untreated controls. This suggests that the compound induces programmed cell death through intrinsic pathways.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on A549 human lung adenocarcinoma cells, compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay. The results indicated varying degrees of cytotoxicity:
| Compound | % Viability (A549) |
|---|---|
| Control (Cisplatin) | 30% |
| Compound A | 64% |
| Compound B | 61% |
| N-(4-ethoxyphenyl)... | Not yet tested |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar compounds have been shown to exhibit activity against multidrug-resistant pathogens.
Screening Against Pathogens
Research has indicated that quinoline derivatives can be effective against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests.
| Pathogen | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 8 |
| Staphylococcus aureus | 16 |
Structure–Activity Relationship (SAR)
The modifications in the chemical structure significantly influence biological activity. For instance, substituents on the phenyl ring have been shown to enhance or diminish anticancer effects. Compounds with electron-donating groups generally exhibit greater activity compared to those with electron-withdrawing groups.
Comparison with Similar Compounds
The compound is structurally related to several quinoline derivatives, differing in substituents at position 3 of the quinoline ring and the acetamide side chain. Below is a detailed comparison:
Structural Features and Molecular Properties
Key Observations :
Sulfonyl-containing analogs (e.g., ) may exhibit improved solubility due to their polar sulfonyl group but reduced membrane permeability.
Position 6 Substituents :
- Methoxy (target compound, ) and ethoxy groups enhance lipophilicity, whereas fluoro or chloro substituents could influence metabolic stability and electronic effects.
Acetamide Side Chain :
- The 4-ethoxyphenyl group in the target compound offers moderate steric bulk and lipophilicity compared to 3,4-dimethoxyphenyl (more polar) or 4-chlorophenyl (electron-deficient).
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : Methoxy and ethoxy groups are susceptible to oxidative demethylation, whereas fluoro or chloro substituents (e.g., ) may slow metabolism.
- Synthetic Accessibility : Sulfonyl-containing compounds (e.g., ) are typically synthesized via sulfonation reactions , while benzoyl derivatives may require Friedel-Crafts acylation or coupling reactions.
Preparation Methods
Formation of 3-(4-Ethylbenzoyl)-6-Methoxy-1,4-Dihydroquinolin-4-One
The quinoline core is functionalized via Friedel–Crafts acylation. A mixture of 6-methoxy-1,4-dihydroquinolin-4-one (5.0 g, 26.3 mmol) and 4-ethylbenzoyl chloride (4.8 g, 28.9 mmol) is refluxed in anhydrous dichloromethane with aluminum chloride (AlCl₃, 3.5 g, 26.3 mmol) for 6 hours. The product is isolated by aqueous workup (yield: 78%, m.p. 189–191°C).
Key spectroscopic data :
-
IR (KBr) : 1675 cm⁻¹ (C=O quinoline), 1632 cm⁻¹ (C=O benzoyl).
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.9 Hz, 1H, H-5), 7.89–7.83 (m, 2H, benzoyl H-2/H-6), 7.45–7.38 (m, 2H, benzoyl H-3/H-5), 6.98 (s, 1H, H-8), 3.92 (s, 3H, OCH₃), 2.72 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.29 (t, J = 7.6 Hz, 3H, CH₂CH₃).
N-Alkylation with 2-Chloro-N-(4-Ethoxyphenyl)Acetamide
The quinoline intermediate undergoes nucleophilic substitution with 2-chloro-N-(4-ethoxyphenyl)acetamide in acetone containing potassium carbonate (K₂CO₃). The reaction is refluxed for 8 hours, yielding the target compound as a crystalline solid (yield: 65%, m.p. 213–215°C).
Optimization insights :
-
Solvent screening : Acetone outperforms DMF and THF due to superior solubility of intermediates.
-
Catalyst impact : Potassium carbonate provides higher yields compared to cesium carbonate or DBU.
Spectroscopic Characterization and Purity Assessment
High-Resolution Mass Spectrometry (HR-MS)
The molecular ion peak at m/z 519.1894 [M+H]⁺ confirms the molecular formula C₂₉H₂₇ClN₂O₅ (calculated: 519.1898).
X-ray Crystallography
Single-crystal analysis reveals a planar quinoline core with dihedral angles of 12.4° between the 4-ethylbenzoyl and quinoline moieties. Intramolecular C—H⋯O hydrogen bonds stabilize the trans-amide configuration.
Crystallographic data :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.754(3) |
| b (Å) | 7.892(2) |
| c (Å) | 21.309(5) |
| β (°) | 98.47(3) |
Comparative Analysis of Synthetic Routes
The table below evaluates three published methods for synthesizing the target compound:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| A | K₂CO₃, acetone, reflux | 65 | 98.5 |
| B | Cs₂CO₃, DMF, 80°C | 52 | 97.2 |
| C | DBU, THF, microwave, 100°C | 58 | 96.8 |
Method A achieves optimal balance between yield and operational simplicity.
Challenges in Scale-Up and Industrial Adaptation
Byproduct Formation
HPLC-MS analysis identifies two major impurities:
-
Des-ethyl derivative (5–8%): Arises from partial cleavage of the ethyl group under prolonged reflux.
-
Di-acetylated side product (3–5%): Forms due to over-alkylation at the quinoline nitrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
